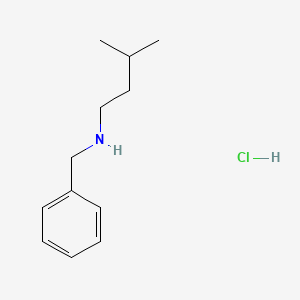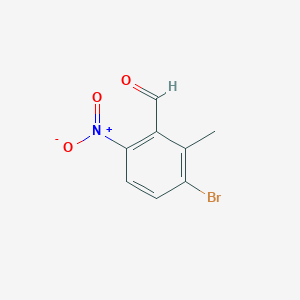
2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline” is a chemical compound with the molecular formula C17H13ClN2O4 . It has a molecular weight of 344.75 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline”, has been a subject of interest in recent years . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of “2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline” consists of a quinoline ring system with a chloro group at the 2-position and a methoxy-5-nitrophenoxymethyl group at the 3-position .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which are structurally similar to “2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline”, has been extensively studied . The reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been highlighted .Safety and Hazards
Orientations Futures
The future directions for “2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline” could involve further exploration of its synthesis, reactions, and potential applications. As this compound is structurally similar to 2-chloroquinoline-3-carbaldehyde and related analogs, it may have potential applications in the development of new heterocyclic compounds .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline involves the reaction of 2-chloro-3-quinolinecarboxaldehyde with 2-methoxy-5-nitrophenol in the presence of a base to form the intermediate 2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinolinecarboxaldehyde. This intermediate is then reduced using a reducing agent to yield the final product.", "Starting Materials": [ "2-chloro-3-quinolinecarboxaldehyde", "2-methoxy-5-nitrophenol", "Base", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 2-chloro-3-quinolinecarboxaldehyde and 2-methoxy-5-nitrophenol in a suitable solvent such as ethanol or methanol.", "Step 2: Add a base such as sodium hydroxide or potassium carbonate to the reaction mixture and stir for several hours at room temperature.", "Step 3: Isolate the intermediate 2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinolinecarboxaldehyde by filtration or extraction.", "Step 4: Dissolve the intermediate in a suitable solvent such as ethanol or methanol.", "Step 5: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stir for several hours at room temperature.", "Step 6: Acidify the reaction mixture with a suitable acid such as hydrochloric acid to quench the reducing agent.", "Step 7: Isolate the final product 2-chloro-3-(2-methoxy-5-nitrophenoxymethyl)quinoline by filtration or extraction and purify if necessary." ] } | |
Numéro CAS |
1803599-75-8 |
Formule moléculaire |
C17H13ClN2O4 |
Poids moléculaire |
344.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




